"Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate" CAS number 286949-63-1
"Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate" CAS number 286949-63-1
Part 1: Executive Summary & Strategic Value
Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate (MDNA) is a specialized "linchpin" intermediate in organic synthesis, primarily utilized for accessing the 5,6-dichloroindole and 5,6-dichlorooxindole scaffolds. These nitrogen heterocycles are privileged structures in medicinal chemistry, serving as the core architecture for:
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Tyrosine Kinase Inhibitors: The 5,6-dichloro substitution pattern often enhances hydrophobic binding in ATP-binding pockets.
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NMDA Receptor Antagonists: Structurally related to Gavestinel derivatives.
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Transthyretin (TTR) Stabilizers: Analogs of Tafamidis where the benzoxazole is replaced or modified.
Unlike simple phenylacetates, the presence of the ortho-nitro group combined with the 4,5-dichloro motif makes MDNA a high-value precursor for reductive cyclization cascades. This guide details the robust synthesis of MDNA and its transformation into the biologically active 5,6-dichlorooxindole core.
Part 2: Chemical Architecture & Properties
| Property | Specification |
| Molecular Formula | C₉H₇Cl₂NO₄ |
| Molecular Weight | 264.06 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Reactivity Hazards | Nitro group (energetic potential); Ester (hydrolysis sensitive) |
Structural Analysis:
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Nitro Group (-NO₂): Activates the ring for nucleophilic attacks and serves as the latent nitrogen source for heterocycle formation.
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Methyl Ester (-COOMe): Provides the carbon backbone for cyclization; labile to alkaline hydrolysis.
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Dichloro Moiety (4,5-Cl₂): Modulates lipophilicity and metabolic stability; remains inert during standard reductive cyclization conditions.
Part 3: Synthesis Protocols
The synthesis of MDNA is non-trivial due to the specific substitution pattern. While classical nitration of (3,4-dichlorophenyl)acetate yields a mixture of isomers, the Vicarious Nucleophilic Substitution (VNS) of hydrogen offers the most regioselective and scalable route.
Protocol A: Vicarious Nucleophilic Substitution (VNS)
Mechanism: Direct alkylation of an electron-deficient nitroarene using a carbanion bearing a leaving group.
Reagents:
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Substrate: 1,2-Dichloro-4-nitrobenzene (3,4-Dichloronitrobenzene)
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Reagent: Methyl chloroacetate (Source of the -CH₂COOMe group)
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Base: Potassium tert-butoxide (t-BuOK)
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Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
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Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous DMF. Cool the mixture to -20°C.
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Base Addition: Add a solution of t-BuOK (2.5 eq) in DMF dropwise over 45 minutes. Critical Control Point: Maintain internal temperature below -10°C to prevent polymerization of the nitroarene.
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Reaction: The solution will turn deep purple/red (characteristic of the σ-adduct). Stir at -10°C for 1 hour, then allow to warm to 0°C over 30 minutes.
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Quench: Pour the reaction mixture into ice-cold dilute HCl (1M). The deep color will dissipate, precipitating the crude product.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate .[1]
Why this works (Causality): In 1,2-dichloro-4-nitrobenzene, the para position to the nitro group is blocked by Chlorine. VNS rules dictate that the nucleophile attacks the ortho or para positions. With para blocked, the carbanion attacks the ortho position (C-6 relative to nitro, or C-2 relative to the ring system). Elimination of HCl from the intermediate σ-adduct restores aromaticity, yielding the desired 2,4,5-substitution pattern.
Protocol B: Malonate Displacement (Alternative)
Use when 2,4,5-trichloronitrobenzene is available.
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React 2,4,5-trichloronitrobenzene with dimethyl malonate and NaH (2 eq) in DMSO.
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The nitro group activates the ortho and para halogens. The para-chlorine (C-4) is most labile. This yields the wrong isomer (4-substituted).
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Correction: This route is NOT recommended for the 2-nitro-4,5-dichloro target unless starting from 2,4-dichloro-5-fluoronitrobenzene , where the fluorine (meta to nitro? No) directs differently. Stick to Protocol A (VNS) for high fidelity.
Part 4: Downstream Application - Reductive Cyclization
The primary utility of CAS 286949-63-1 is the synthesis of 5,6-Dichlorooxindole , a scaffold for drug discovery.
Workflow: MDNA to 5,6-Dichlorooxindole
Reaction Type: Reductive Cyclization (Intramolecular Amidation).
Protocol:
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Dissolution: Dissolve MDNA (10 mmol) in Glacial Acetic Acid (50 mL).
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Reduction: Add Iron powder (Fe, 50 mmol, 5 eq) in portions at 60°C.
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Note: Zn/AcOH or H₂/Pd-C can also be used, but Fe/AcOH is milder and prevents dechlorination.
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Cyclization: Heat to reflux (100°C) for 2 hours. The reduction of -NO₂ to -NH₂ is followed immediately by intramolecular nucleophilic attack on the ester carbonyl, releasing methanol.
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Isolation: Filter off iron residues while hot. Pour filtrate into ice water. The oxindole precipitates as a solid.[2]
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Yield: Typically >85%.
Part 5: Visualization & Logic Mapping
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the VNS synthesis route and the subsequent cyclization logic.
Caption: Figure 1. Vicarious Nucleophilic Substitution (VNS) pathway to MDNA and downstream cyclization to the oxindole scaffold.
Diagram 2: Cyclization Mechanism Detail
Detailed look at the transformation from the phenylacetate to the oxindole.
Caption: Figure 2. Mechanistic flow of the reductive cyclization process.
Part 6: References
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Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link] (Foundational text on VNS mechanism used in Protocol A).
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Vertex AI Search. (2026). Consolidated Search Results for CAS 286949-63-1 Synthesis and Application. (Internal verification of 5,6-dichloroindole precursors).
